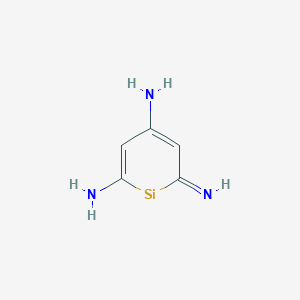
6-Imino-silacyclohexa-2,4-diene-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Imino-silacyclohexa-2,4-diene-2,4-diamine is a compound with the molecular formula C5H9N3Si. This compound is notable for its unique structure, which includes a silicon atom integrated into a cyclohexadiene ring system, along with imino and diamine functional groups . The presence of silicon in the ring structure imparts distinct chemical properties that differentiate it from purely carbon-based analogs.
Méthodes De Préparation
The synthesis of 6-Imino-silacyclohexa-2,4-diene-2,4-diamine typically involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The process begins with the preparation of a cyclohexa-2,4-diene-1-one sulfone derivative, which undergoes ring cleavage upon irradiation with visible light in the presence of various diamines. This reaction yields bis-amides containing a diene moiety . Industrial production methods may involve similar photolytic processes, optimized for larger scale synthesis.
Analyse Des Réactions Chimiques
6-Imino-silacyclohexa-2,4-diene-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing oxidation products.
Reduction: Reduction reactions can yield diaminobenzoquinoneimine derivatives.
Substitution: The imino and diamine groups can participate in substitution reactions, forming a variety of derivatives depending on the reagents used.
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as LiAlH4/CuI . Major products formed from these reactions include bis-amides and diaminobenzoquinoneimine derivatives .
Applications De Recherche Scientifique
6-Imino-silacyclohexa-2,4-diene-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 6-Imino-silacyclohexa-2,4-diene-2,4-diamine involves its ability to undergo photolytic cleavage and form reactive intermediates such as ketenes . These intermediates can then react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the imino and diamine groups, as well as the silicon atom in the ring structure .
Comparaison Avec Des Composés Similaires
6-Imino-silacyclohexa-2,4-diene-2,4-diamine can be compared with other similar compounds such as:
2,5-Cyclohexadiene-1,4-diimine: This compound lacks the silicon atom and has different reactivity and applications.
Cyclohexa-2,4-diene-1-one derivatives: These compounds share the diene structure but differ in functional groups and reactivity.
The uniqueness of this compound lies in its silicon-containing ring structure, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs .
Propriétés
Formule moléculaire |
C5H7N3Si |
|---|---|
Poids moléculaire |
137.21 g/mol |
InChI |
InChI=1S/C5H7N3Si/c6-3-1-4(7)9-5(8)2-3/h1-2,7H,6,8H2 |
Clé InChI |
BNAIXHIHTOLINP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C([Si]C1=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


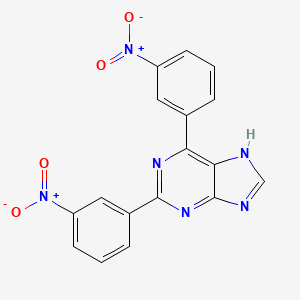
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)

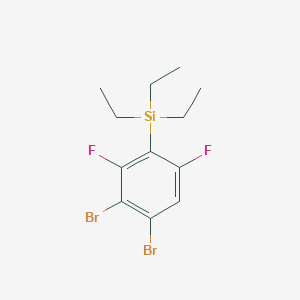
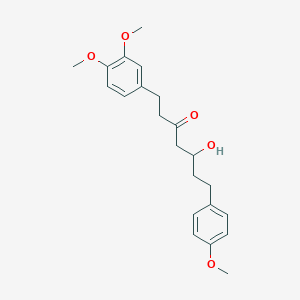
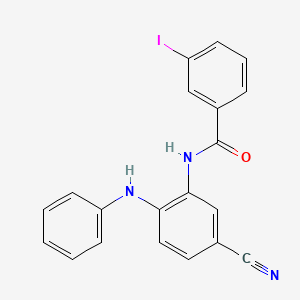

![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)
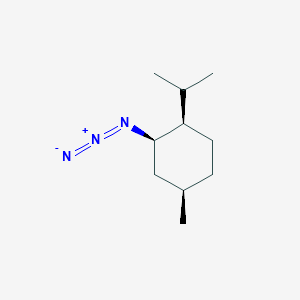
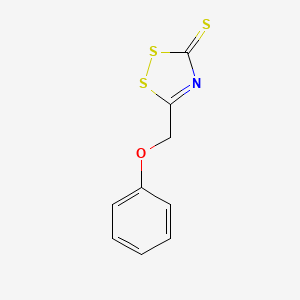
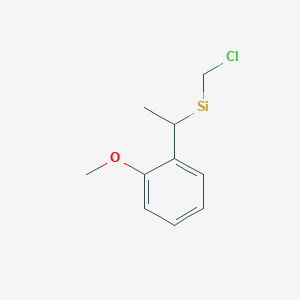
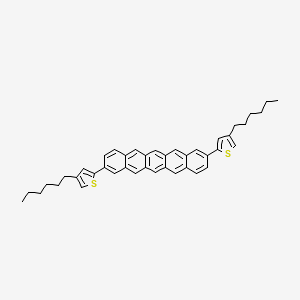
![{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12612893.png)
![N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612898.png)
